L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride
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Overview
Description
It is a key component in the structure of several important antitumor antibiotics, such as daunorubicin and doxorubicin . This compound is characterized by its unique structure, which includes an amino group and a deoxy sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride typically involves multiple steps starting from D-mannose. One preparative route includes the conversion of methyl alpha-D-mannopyranoside into the desired amino sugar through a series of reactions including oxime formation, reduction, and stereospecific reduction . The overall yield of this process is approximately 40%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the sugar moiety.
Reduction: Reduction reactions are used in the synthesis process to achieve the desired stereochemistry.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium, N-bromosuccinimide, and hydrogen gas for reduction . Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the amino sugar, such as N-acetyl and N-benzoyl derivatives .
Scientific Research Applications
L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride has several important applications in scientific research:
Biology: The compound is studied for its role in the structure and function of glycoproteins and glycolipids.
Medicine: As a component of daunorubicin and doxorubicin, it is crucial in cancer treatment.
Industry: Its derivatives are used in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride involves its incorporation into the structure of antitumor antibiotics. These antibiotics intercalate into DNA, disrupting the replication process and leading to cell death . The amino sugar moiety enhances the binding affinity and specificity of these drugs to their molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ristosamine: Another amino sugar with a similar structure but different stereochemistry.
Acosamine: An amino sugar with a different configuration of hydroxyl groups.
Uniqueness
L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride is unique due to its specific stereochemistry and its role in the structure of potent antitumor antibiotics. Its ability to enhance the efficacy of these drugs makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C6H14ClNO3 |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(3S,4S,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H/t4-,5-,6+;/m0./s1 |
InChI Key |
FHYCNFQONIRRCV-WLUDYRNVSA-N |
Isomeric SMILES |
C[C@@H]([C@H]([C@H](CC=O)N)O)O.Cl |
Canonical SMILES |
CC(C(C(CC=O)N)O)O.Cl |
Origin of Product |
United States |
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